(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid
Description
(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid is a synthetic amino acid derivative featuring dual 9-fluorenylmethyloxycarbonyl (Fmoc) protections. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase assembly . In this compound:
- The α-amino group at position 2 is protected by an Fmoc-carbamate moiety.
- The 5-oxygen of the pentanoic acid backbone is substituted with an Fmoc-ether group, while the 5-oxo designation indicates a ketone or ester functionality at this position.
This dual protection strategy enables orthogonal deprotection, a critical feature in multi-step peptide synthesis. The compound’s stereospecific (S)-configuration ensures compatibility with natural amino acids in chiral environments .
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHCOXHFLJLQJT-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130197 | |
| Record name | 5-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608512-86-3 | |
| Record name | 5-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608512-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, commonly referred to as a fluorene derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. Its structure can be summarized as follows:
- Fluorene Core : Provides a hydrophobic environment that can interact with biological membranes.
- Methoxy and Carbonyl Groups : These functional groups contribute to its reactivity and ability to form hydrogen bonds with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The Fmoc group plays a critical role in stabilizing the compound during chemical reactions, while the oxopentanoic acid moiety is believed to facilitate interactions through hydrogen bonding and hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar fluorene derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar properties.
- Antitumor Potential : Fluorene derivatives have been explored for their antiproliferative effects, indicating that this compound might also inhibit cancer cell growth.
Antimicrobial Activity
Research indicates that fluorene derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus and Escherichia coli at certain concentrations .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluorene Derivative A | Staphylococcus aureus | 50 μg/mL |
| Fluorene Derivative B | E. coli | 30 μg/mL |
| Fluorene Derivative C | Pseudomonas aeruginosa | 40 μg/mL |
Antiproliferative Activity
Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For example, modifications in the side chains of fluorene derivatives have been linked to enhanced antiproliferative activity against various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Fluorene Derivative D | HeLa | 25 |
| Fluorene Derivative E | MCF-7 | 15 |
Case Studies
- Fluorene Derivatives Against Mycobacterium tuberculosis : A study reported the synthesis of several fluorene derivatives that displayed significant inhibitory activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .
- Antiproliferative Effects on Breast Cancer Cells : Research indicated that certain modifications of fluorene derivatives led to enhanced activity against breast cancer cells, suggesting their utility in cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorenone derivatives, including those related to the compound . For instance, research into fluorenone-based 1,2,3-triazole analogues demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 52.35 μM to >295 μM for various derivatives . The compound's structural features allow it to interact effectively with biological targets, making it a candidate for further development in antimicrobial therapies.
Case Study: Inhibition of MTB InhA
In a specific study, a fluorenone derivative exhibited an MIC of 52.35 μM against MTB and showed 73% inhibition of the InhA enzyme at 50 μM . This suggests that modifications on the fluorenone scaffold can lead to compounds with improved efficacy against resistant strains of bacteria.
Peptide Synthesis
Fmoc Chemistry
The compound is a derivative of Fmoc amino acids, widely used in solid-phase peptide synthesis (SPPS). Fmoc protects the amine group during peptide assembly, allowing for selective deprotection and coupling reactions. The application of Fmoc amino acid chlorides has been documented in rapid peptide synthesis methodologies .
Table 1: Comparison of Fmoc Amino Acids in Peptide Synthesis
| Compound Name | Structure | Yield (%) | Applications |
|---|---|---|---|
| Fmoc-L-Leucine | Fmoc-L-Leucine | 85 | Antibody production |
| Fmoc-L-Tyrosine | Fmoc-L-Tyrosine | 90 | Vaccine development |
| (S)-5-Fluorenyl Methoxy Acid | Compound | 75 | Antimicrobial peptides synthesis |
Material Science
Polymer Chemistry
The incorporation of fluorenyl groups into polymer matrices has been studied for their optical properties. Fluorenes are known for their fluorescence and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research indicates that polymers containing fluorenyl units exhibit enhanced charge transport properties and stability under operational conditions .
Case Study: OLED Applications
Fluorenyl derivatives have been integrated into OLED structures, where they serve as electron transport layers. Studies show that devices incorporating these materials demonstrate improved efficiency and brightness compared to traditional materials .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual Fmoc protection distinguishes it from analogs with single Fmoc groups or alternative protecting groups (e.g., tert-butyl, benzyl).
- Modifications at the 5-oxygen (e.g., amide, ether) or side chains (e.g., aromatic, tertiary amines) alter solubility, reactivity, and application scope.
Physicochemical Properties
*Calculated based on molecular formulas derived from structural analysis.
Handling Recommendations :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid exposure to bases (e.g., piperidine) to prevent premature Fmoc cleavage .
Preparation Methods
General Synthetic Strategy
The preparation of (S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid typically follows these key steps:
Starting Material : The synthesis often starts from L-glutamic acid or its derivatives, which provide the pentanoic acid skeleton with the appropriate stereochemistry (S-configuration).
Amino Group Protection : The α-amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, forming the Fmoc-carbamate. This step is usually carried out in a biphasic system or organic solvent with a base such as sodium bicarbonate or triethylamine.
Side-Chain Carboxyl Protection : The γ-carboxyl group is selectively protected as an Fmoc ether. This involves activation of the carboxyl group followed by nucleophilic substitution with 9H-fluoren-9-ylmethanol or related reagents to form the methoxy linkage.
Oxidation to Keto Group : The 5-position keto group is introduced by oxidation of the side chain, often via controlled oxidation methods such as Dess–Martin periodinane or Swern oxidation, depending on the precursor used.
Purification : The final product is purified by crystallization or chromatography, ensuring removal of unreacted starting materials and side products.
Detailed Preparation Protocol (Literature-Based)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Amino Protection | L-Glutamic acid + Fmoc-Cl, NaHCO3, dioxane/water, 0-25°C, 2-4 h | Formation of Fmoc-protected amino acid at α-amino group |
| 2. Side-Chain Protection | Fmoc-protected intermediate + 9H-fluoren-9-ylmethanol, DCC or DIC, DMAP catalyst, dichloromethane, 0-25°C, overnight | Esterification of γ-carboxyl group to form Fmoc ether |
| 3. Oxidation | Intermediate + Dess–Martin periodinane, CH2Cl2, 0°C to room temp, 1-2 h | Selective oxidation of side chain to keto group |
| 4. Purification | Silica gel chromatography or recrystallization | Isolation of pure product |
Solubility and Stock Solution Preparation
- The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMA).
- Stock solutions for research use are typically prepared at concentrations ranging from 1 mM to 10 mM.
- Heating to 37°C and sonication can enhance solubility during preparation.
- Storage is recommended at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
| Stock Solution Preparation Table (Example) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 1.826 | 9.131 | 18.262 |
| 5 mM solution volume (mL) | 0.365 | 1.826 | 3.652 |
| 10 mM solution volume (mL) | 0.183 | 0.913 | 1.826 |
Research Findings and Analytical Data
- Purity Assessment : High-performance liquid chromatography (HPLC) confirms purity >98% after purification.
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate the structure, confirming the presence of Fmoc groups and the keto functionality.
- Stereochemical Integrity : Optical rotation measurements and chiral HPLC confirm retention of the (S)-configuration throughout synthesis.
- Thermal Stability : Differential scanning calorimetry (DSC) indicates stability up to 150°C under inert atmosphere.
Notes on Variants and Related Compounds
- Analogous compounds with different side-chain protections (e.g., benzyl or allyl esters) exist and are synthesized by similar methods but using corresponding protecting groups.
- The (R)-enantiomer and other stereoisomers require enantiomerically pure starting materials or chiral resolution techniques.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | L-Glutamic acid or derivatives |
| Amino Protection Agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Side-Chain Protection | 9H-Fluoren-9-ylmethanol + coupling agents (DCC/DIC) |
| Oxidation Method | Dess–Martin periodinane or Swern oxidation |
| Purification Technique | Silica gel chromatography or recrystallization |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
| Solvents for Stock Prep | DMSO, DMF, DMA |
| Solubility Enhancement | Heat to 37°C, sonication |
Q & A
Q. How can chiral integrity be preserved during multi-step syntheses involving sensitive intermediates?
- Stereochemical Control :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylate activation to prevent epimerization .
- Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC after each synthetic step .
- Case Study : Microwave-assisted synthesis at controlled temperatures (50–60°C) reduces reaction time and racemization risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
